molecular formula C14H15NO B055889 4-Phenoxyphenethylamine CAS No. 118468-18-1

4-Phenoxyphenethylamine

Cat. No.: B055889
CAS No.: 118468-18-1
M. Wt: 213.27 g/mol
InChI Key: JNHPLGDXCJAUBX-UHFFFAOYSA-N
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Description

4-Phenoxyphenethylamine is a synthetically derived phenethylamine derivative of significant interest in pharmacological and neuroscientific research. Its core structure features a phenethylamine backbone, a key pharmacophore in many biologically active compounds, substituted with a phenoxy group at the 4-position. This molecular architecture is designed to interact with various neurotransmitter systems in the central nervous system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15NO/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHPLGDXCJAUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152134
Record name 4-Phenoxyphenethylamine
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Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118468-18-1
Record name 4-Phenoxyphenethylamine
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Record name 4-Phenoxyphenethylamine
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Record name 4-Phenoxyphenethylamine
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Synthetic Methodologies and Chemical Transformations of 4 Phenoxyphenethylamine

Preparation of 4-Phenoxyphenethylamine

The synthesis of this compound (4-POEA) can be achieved through several established chemical routes. These methods leverage common organic reactions to construct the core phenoxy and phenethylamine (B48288) moieties.

Established Synthetic Routes

The preparation of this compound involves multi-step syntheses, often starting from simpler phenolic and ethylamine (B1201723) precursors. One common approach is a nucleophilic substitution reaction where 4-iodophenol (B32979) is reacted with 2-chloroethylamine (B1212225) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). This method is analogous to syntheses of similar phenethylamine derivatives.

Alternative strategies include the reductive amination of a ketone precursor, such as 4-phenoxyphenylethanone, or the reduction of an oxime intermediate. For instance, 2-(4-iodo-phenoxy)-acetaldehyde oxime can be reduced using catalysts like Raney nickel or palladium on carbon (Pd/C) to yield the corresponding amine. Another reported method involves the reaction of benzyl (B1604629) cyanoacetate (B8463686) with an anhydride (B1165640) to eventually form the target compound. chembk.com

Synthetic RouteKey Reagents & ConditionsDescriptionReference
Nucleophilic Substitution (Analogous)4-Iodophenol, 2-Chloroethylamine, K₂CO₃, DMF, 80–100°CMirrors the synthesis of related this compound derivatives, where the phenoxide ion displaces a halide.
Reductive Amination of Ketone PrecursorKetone precursor, Ammonia (B1221849)/Ethylamine, Sodium Cyanoborohydride (NaBH₃CN)A common method for forming amines from carbonyl compounds.
Reduction of Oxime Intermediate2-(4-Iodo-phenoxy)-acetaldehyde oxime, Raney Nickel or Pd/C, Ethanol (B145695)Hydrogenation of the oxime yields the primary amine with minimal byproducts.
From Benzyl CyanoacetateBenzyl cyanoacetate, AnhydrideA less detailed, but mentioned, preparatory method. chembk.com chembk.com

Salt Formation (e.g., 4-POEACl)

For applications such as precursors for perovskite synthesis, this compound is often converted into its hydrochloride salt (4-POEACl). This transformation enhances its stability and solubility in specific solvent systems. The synthesis is a straightforward acid-base reaction.

The process involves dissolving 4-POEA in ethanol over an ice-water bath, followed by the dropwise addition of hydrochloric acid (HCl). mdpi.com The resulting salt, 4-POEACl, precipitates from the solution and can be collected via vacuum filtration. mdpi.com The product is typically washed with a solvent like acetone (B3395972) to remove impurities. mdpi.com This procedure has been reported to achieve high yields, approximately 85-90%. mdpi.com

ParameterDetailsReference
Starting MaterialThis compound (4-POEA) mdpi.com
ReagentHydrochloric acid (HCl, 37 wt.% in water) mdpi.commdpi-res.com
SolventEthanol mdpi.commdpi-res.com
Reaction ConditionsIce-water bath, continuous stirring, 1 hour reaction time mdpi.com
IsolationVacuum filtration, washing with acetone mdpi.com
Approximate Yield85% mdpi.commdpi-res.com

Derivatization Strategies Utilizing the this compound Scaffold

The primary amine and the phenoxyphenyl group of 4-POEA make it a valuable building block for creating more complex molecules with specific functions. Derivatization strategies focus on modifying these groups to synthesize advanced materials and bioactive compounds.

Integration into Advanced Materials Precursors (e.g., Organic Amines for Perovskites)

This compound has been identified as a suitable organic amine for the synthesis of two-dimensional (2D) metal-halide perovskites. mdpi-res.commdpi-res.com These materials are of significant interest for their unique optoelectronic properties. arxiv.org In this application, the hydrochloride salt of the amine (4-POEACl) is used as a precursor.

Specifically, the compound (4-POEA)₂CdCl₄, abbreviated as 4-POEACC, has been synthesized by reacting 4-POEACl with cadmium chloride (CdCl₂) in ethanol. mdpi.commdpi-res.com The mixture is heated to ensure dissolution and then allowed to cool, which leads to the precipitation of the 2D perovskite product. mdpi.com This method demonstrates the direct integration of the 4-POEA scaffold into advanced inorganic semiconductor materials. mdpi-res.commdpi-res.com

ParameterDetailsReference
Target Compound(4-POEA)₂CdCl₄ (4-POEACC) mdpi.com
Precursors4-POEACl, Cadmium Chloride (CdCl₂) mdpi.com
SolventEthanol mdpi.com
Reaction ConditionsHeating to 80°C, followed by cooling to precipitate the product mdpi.com
IsolationVacuum filtration, washing with acetone mdpi.com
Approximate Yield84% mdpi.com

Functionalization for Bioactive Compound Development (e.g., Quinazoline (B50416) Analogues, Guanidine (B92328) Derivatives)

The structure of 4-POEA is a valuable starting point for synthesizing molecules with potential biological activity. ontosight.ai Its amine group allows for reactions to form larger, more complex structures like quinazolines and guanidines, which are known scaffolds in medicinal chemistry. mdpi.comineosopen.org

Quinazoline Analogues: A notable example is the synthesis of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline. This process involves a two-step sequence starting with a nucleophilic aromatic substitution (SNAr) reaction. 4-Chloro-6-nitroquinazoline is reacted with this compound in a solvent like DMF, with a base such as potassium carbonate to neutralize the HCl byproduct. The subsequent step is the reduction of the nitro group to an amine, typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C).

StepKey Reagents & ConditionsDescriptionApproximate YieldReference
1. SNAr Reaction4-Chloro-6-nitroquinazoline, this compound, K₂CO₃, DMF, 80–100°C, 12–24hThe amine group of 4-POEA displaces the chlorine on the quinazoline ring.65–75%
2. Nitro ReductionH₂, 10% Pd/C, Ethanol, 25°C, 6hThe nitro group at the 6-position is reduced to a primary amino group.>90% purity

Guanidine Derivatives: Guanidine derivatives can be synthesized from primary amines like 4-POEA through several methods. researchgate.net A common strategy involves the conversion of the amine to a thiourea (B124793), which then serves as a precursor to the guanidine. mdpi.com For example, 4-POEA can be reacted with thiophosgene (B130339) to produce 4-phenoxyphenethyl isothiocyanate. This intermediate can then be reacted with ammonia to form N-(4-phenoxyphenethyl)thiourea. The thiourea is subsequently activated, often with a methylating agent to form an S-methylisothiouronium salt, which can then react with an amine to yield the final guanidine derivative. mdpi.com This multi-step process allows for the incorporation of the 4-phenoxyphenethyl moiety into a guanidine framework. mdpi.comnih.gov

StepReactionKey ReagentsReference
1Isothiocyanate FormationThis compound, Thiophosgene
2Thiourea Formation4-Phenoxyphenethyl isothiocyanate, Ammonia
3Guanidine Formation (General)N-(4-phenoxyphenethyl)thiourea, Activation (e.g., methylation), Amine mdpi.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis and derivatization of 4-POEA aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. nih.govnih.gov

Key green chemistry approaches applicable to these syntheses include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. For instance, the SNAr reaction to form the quinazoline precursor from 4-POEA can be accelerated from 12-24 hours to just 30 minutes under microwave irradiation, with an increased yield of up to 78%.

Use of Greener Solvents: Research into the synthesis of related heterocyclic structures, such as quinazolines, has explored the use of biomass-derived solvents like eucalyptol. nih.gov While reaction times may be longer, this approach can simplify product isolation through simple filtration and avoids the use of large quantities of hazardous solvents for purification. nih.gov

Catalysis: The use of efficient catalysts, like the Pd/C in hydrogenation reactions, allows for cleaner transformations with higher atom economy compared to stoichiometric reagents.

By integrating these principles, the synthesis and functionalization of this compound and its derivatives can be made more sustainable and environmentally benign. mdpi.com

Applications in Advanced Materials Science: 2d Metal Halide Perovskites

Influence on Room-Temperature Phosphorescence (RTP) Properties

Two-dimensional metal-halide perovskites are notable for their potential as highly efficient room-temperature phosphorescence (RTP) materials. frontiersin.orgmdpi.comnih.gov The incorporation of 4-phenoxyphenethylamine as the organic spacer cation has been shown to produce materials with significant RTP emission. mdpi.com RTP is a phenomenon where a material continues to emit light for a period after the excitation source is removed, and its efficiency is a key metric for applications in areas like information encryption and optoelectronics. mdpi.comrsc.org The perovskite 4-POEACC, synthesized using this compound, is one such material that exhibits distinct RTP properties. mdpi.com

The performance of an RTP material is quantified by its phosphorescence lifetime (τ) and photoluminescence quantum yield (PLQY). For the perovskite synthesized with this compound (4-POEACC), these characteristics have been precisely measured. The material exhibits an RTP lifetime of 68 milliseconds (ms) and a photoluminescence quantum yield of 8.06%. mdpi.com These values indicate a notable, though not unparalleled, phosphorescent performance. mdpi.com

Table 1: RTP Properties of Perovskites with Different Organic Cations

Perovskite Organic Cation Alkyl Chain RTP Lifetime (ms) Quantum Yield (%)
4-POEACC This compound (4-POEA) Ethylamine (B1201723) 68 8.06
4-POMACC 4-Phenoxybenzylamine (B34489) (4-POMA) Methylamine 254 9.50

Data sourced from a comparative study on 2D metal-halide perovskites. mdpi.com

The length of the alkyl chain in the organic amine spacer plays a critical role in tuning the optical properties of 2D metal-halide perovskites. mdpi.comresearchgate.netacs.org A comparative study between this compound (4-POEA), which has an ethyl group in its chain, and 4-phenoxybenzylamine (4-POMA), with a shorter methyl group, highlights this effect. mdpi.com

The perovskite made with the shorter alkyl chain (4-POMACC) demonstrated a significantly stronger green RTP emission, a much longer lifetime of 254 ms (B15284909), and a higher photoluminescence quantum yield of 9.5% compared to the 4-POEACC material derived from this compound. mdpi.com The investigation concluded that shorter alkyl chains can enhance optical performance due to reduced molecular vibrations and more effective exciton (B1674681) recombination. mdpi.com Furthermore, a more densely packed structure, as observed in the material with the shorter chain, is considered more favorable for RTP emission. mdpi.com

Spectroscopic and Structural Investigations of Perovskite Systems

A variety of analytical techniques are employed to understand the structure and properties of perovskite systems incorporating this compound. mdpi.commdpi.comnih.govethz.ch

Structural Investigations : Scanning electron microscopy (SEM) is used to observe the material's microstructure and morphological characteristics. mdpi.com The thermal stability and composition are confirmed through thermogravimetric analysis (TGA) and differential thermogravimetry (DTG), which show the distinct decomposition stages of the organic and inorganic components. mdpi.com The presence of N-H···Cl hydrogen bonds, crucial for the 2D structure, is confirmed through spectroscopic methods that detect shifts in N-H vibrational peaks. mdpi.com

Spectroscopic Investigations : To study the optical properties, solid-state UV diffuse reflectance spectroscopy is utilized. mdpi.com For the 4-POEACC perovskite, this analysis reveals strong absorption in the 200 nm to 400 nm range. mdpi.com Additionally, excitation-delay emission spectroscopy is used to investigate the luminescent properties after the excitation light is turned off, confirming the phosphorescent nature of the emission. mdpi.com

Theoretical and Computational Studies of Perovskite Photophysics

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the physicochemical properties of perovskite materials. mdpi.comnjit.educsic.es It is employed to estimate the electronic structure, including energy levels, band structure, and density of states. mdpi.comarxiv.orgaps.org In the context of understanding the photophysics of 2D perovskites, DFT calculations are crucial for determining the electronic band structure and the energy levels of singlet and triplet states. mdpi.comnih.gov These theoretical insights help explain experimental observations, such as why organic cations with shorter alkyl chains can lead to improved RTP performance by influencing the efficiency of intersystem crossing. mdpi.com

The Role of this compound in Advanced Material Science

The organic compound this compound is a subject of investigation within materials science, particularly for its role as a spacer cation in the formation of two-dimensional (2D) metal-halide perovskites. These hybrid organic-inorganic materials are noted for their unique optoelectronic properties, which are significantly influenced by the choice of the organic component.

Two-dimensional metal-halide perovskites are quantum-well structures where layers of inorganic metal-halide octahedra are separated by organic spacer cations. This layered structure imparts greater stability compared to their 3D counterparts and offers a high degree of tunability for their electronic and optical properties. The selection of the organic spacer, such as this compound (4-POEA), is a critical factor in determining the material's ultimate performance characteristics.

In the context of 2D perovskites, the organic spacer molecule plays a pivotal role in mediating the photophysical processes within the material. For compounds like this compound, the energy gap between different electronic states is a key parameter governing its behavior. Specifically, the facilitation of intersystem crossing (ISC), a process where a molecule transitions between electronic states of different spin multiplicity (e.g., from a singlet state to a triplet state), is crucial for achieving properties like room-temperature phosphorescence (RTP).

Research indicates that for organic spacers like 4-POEA and the related 4-phenoxybenzylamine (4-POMA), the energy gap between the first singlet excited state (S1) and higher triplet states (Tn) influences the efficiency of ISC. mdpi-res.com A smaller energy gap between these states can facilitate the transition, which is a desirable characteristic for enhancing phosphorescence. mdpi-res.com In a comparative analysis, the energy gap between the T3 and T2 states in the related 4-POMA molecule was noted as being significant, highlighting the importance of specific triplet state energy levels in these processes. mdpi-res.com The strategic selection of these organic cations allows for the precise tuning of these energy gaps, thereby controlling the photophysical pathways.

Table 1: Comparative Energy State Analysis

CompoundKey Transition/ProcessSignificance
This compound (4-POEA)Intersystem Crossing (ISC)Facilitates room-temperature phosphorescence (RTP). mdpi-res.com
4-Phenoxybenzylamine (4-POMA)S1 to Tn Energy GapA smaller gap improves RTP efficiency. mdpi-res.com
4-Phenoxybenzylamine (4-POMA)T3 to T2 Energy GapAffects internal conversion pathways within triplet states. mdpi-res.com

The unique photophysical properties endowed by this compound-based perovskites open up possibilities for advanced applications. The efficient intersystem crossing leads to robust room-temperature phosphorescence, a phenomenon with direct applications in optoelectronics, such as in specialized lighting and sensor technologies.

Beyond general optoelectronics, these materials have been demonstrated to have potential in the field of information security. mdpi-res.com The phosphorescent properties of perovskites incorporating 4-POEA can be harnessed for information encryption. mdpi-res.com In a demonstrated application, information can be hidden within the material and revealed only upon specific triggers, such as UV light, which activates the phosphorescence. mdpi-res.com This allows for the creation of a system where data is concealed in a non-luminescent state and can be temporarily displayed, offering a novel method for secure information handling and anti-counterfeiting measures. mdpi-res.com

Pharmacological and Biological Activities of 4 Phenoxyphenethylamine Derivatives

Derivatives as Modulators of Cellular Signaling Pathways

A comprehensive review of available scientific literature did not yield specific research findings on 4-phenoxyphenethylamine derivatives as inhibitors of the Nuclear Factor-kappa B (NFκB) signaling pathway within the specified contexts.

No specific studies were identified that investigate the capacity of this compound derivatives to induce apoptosis in hematological malignancies, such as Chronic Lymphocytic Leukemia, through the inhibition of the NFκB pathway. The constitutive activation of NF-κB is a known survival mechanism in many hematological cancers, making it a significant therapeutic target, but research has not yet specifically detailed the effects of this particular class of compounds.

There is a lack of available research detailing the modulation of oncogenic properties, such as proliferation and invasion, in solid tumors like brain cancer by this compound derivatives acting via the NFκB pathway.

The Wnt/β-catenin signaling pathway is a critical regulator of cell development and proliferation, and its over-activation is a hallmark of numerous cancers, including prostate cancer. researchgate.netnih.gov Research has focused on developing inhibitors that disrupt the key protein-protein interaction between β-catenin and its transcription binding partner, T-Cell Factor (TCF). researchgate.netnih.gov Peptoids, or oligomers of N-substituted glycines, and related peptidomimetic macrocycles have emerged as a promising class of molecules for this purpose. researchgate.netnih.gov

Scientists have successfully designed and synthesized peptoid-peptide macrocycles that can effectively target the β-catenin:TCF interaction. researchgate.netnih.gov These molecules are designed to mimic protein secondary structures and bind to a specific pocket on β-catenin that is crucial for its association with TCF. researchgate.net By occupying this site, the peptoid derivatives competitively inhibit the formation of the functional β-catenin:TCF transcription complex, thereby preventing the expression of Wnt target genes that drive cancer cell growth. researchgate.netnih.gov

A key aspect of this research has been ensuring the selectivity of these inhibitors. Studies have demonstrated that certain macrocycles can selectively disrupt the β-catenin/TCF interaction without significantly affecting the binding of β-catenin to other essential proteins like E-cadherin, which is vital for cell adhesion. nih.gov

The disruption of the Wnt/β-catenin pathway by these peptoid derivatives has shown significant anti-proliferative effects in cancer cell lines. In models of prostate cancer, which often exhibit over-activated Wnt signaling, treatment with these macrocycles leads to a marked reduction in cancer cell proliferation. researchgate.netnih.gov

One of the most active compounds, designated as compound 13 in a key study, demonstrated potent inhibition of proliferation in the LNCaP-abl prostate cancer cell line with an IC₅₀ value of 195 nM. nih.gov The therapeutic potential of these peptoid-peptide macrocycles has been further underscored by in vivo studies. For example, a lead macrocycle, MC13 , was shown to significantly diminish tumor growth in prostate cancer mouse xenografts. nih.gov Transcriptome analysis of prostate cancer cells treated with MC13 confirmed the downregulation of the Wnt/β-catenin pathway. nih.gov

Table 1: Anti-proliferative Activity of Peptoid Derivative in Prostate Cancer

CompoundCell LineIC₅₀ (nM)
13LNCaP-abl195 ± 52

This table summarizes the reported half-maximal inhibitory concentration (IC₅₀) for a specific peptoid-peptide macrocycle designed to inhibit the Wnt/β-catenin pathway.

Mitochondrial Oxidative Phosphorylation (OXPHOS) Inhibition (via guanidine (B92328) derivatives)

Guanidine derivatives have been investigated for their capacity to inhibit mitochondrial oxidative phosphorylation (OXPHOS) google.comgoogleapis.comgoogle.com. This class of compounds, related to the biguanide (B1667054) metformin, is recognized for its effects on cellular metabolism googleapis.com. The inhibition of OXPHOS is a significant therapeutic strategy, as this metabolic pathway is crucial for generating ATP and biomass required for cell growth googleapis.com. While rapidly proliferating cells often favor glycolysis, recent studies have highlighted the importance of OXPHOS in specific cancer cell populations, such as cancer stem cells and migrating cancer cells involved in metastasis googleapis.com. The development of novel guanidine compounds aims to provide more potent inhibition of OXPHOS compared to conventional drugs google.comgoogleapis.com.

The inhibition of mitochondrial oxidative phosphorylation by guanidine compounds is a key mechanism for reprogramming cellular metabolism google.comgoogleapis.comgoogle.com. By targeting OXPHOS, these compounds can disrupt the primary energy generation process in mitochondria, forcing a shift in the cell's metabolic pathways googleapis.com. This reprogramming is particularly relevant in oncology, as cancer cells exhibit transformed metabolism and uncontrolled proliferation google.com. The therapeutic goal of these derivatives is to serve as agents that can effectively induce this metabolic shift, thereby creating a less favorable environment for cancer cell survival and growth googleapis.com.

Guanidine derivatives that inhibit OXPHOS have demonstrated superior inhibitory effects on cancer cell growth, metastasis, and recurrence in preclinical settings when compared to conventional drugs google.comgoogleapis.com. The anticancer effects of OXPHOS inhibition have been demonstrated in various in vitro and in vivo models, including those for lung, breast, colon, and prostate cancer googleapis.com. Pharmaceutical compositions containing these guanidine compounds are being developed specifically for their anti-cancer properties, acting as a targeted approach to disrupt the metabolic machinery that fuels tumor progression googleapis.comgoogle.com. The selective accumulation of certain OXPHOS inhibitors in the mitochondria of cancer cells enhances their antitumor efficacy while potentially minimizing toxicity in normal tissues nih.gov.

Receptor Binding and Agonist/Antagonist Profiles of Related Phenethylamines

Phenethylamines, a class of compounds that includes this compound, are known for their interactions with various receptor systems in the central nervous system wikipedia.org. Their structure-activity relationships have been extensively studied to understand how modifications to the core phenethylamine (B48288) scaffold influence binding affinity and functional activity at different receptors nih.govbiomolther.orgnih.gov.

Phenethylamine derivatives have been widely characterized as agonists for the serotonin (B10506) 2A receptor (5-HT2AR), a G protein-coupled receptor extensively expressed in the central nervous system biomolther.org. The affinity of these compounds for 5-HT2A receptors is highly dependent on their substitution patterns nih.govnih.gov.

Substitution Effects : Generally, mono-, di-, and trimethoxylation of the phenyl ring enhances receptor affinity, with methoxy (B1213986) groups at the 2 and 5 positions being optimal for high affinity nih.gov. Alkyl or halogen groups at the para (4-position) of the phenyl ring also tend to have a positive effect on binding affinity nih.govnih.gov.

N-Substitution : N-benzyl substitution on the phenethylamine backbone can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simpler N-alkyl homologs and can also enhance selectivity over 5-HT2C and 5-HT1A receptors nih.govresearchgate.net.

Conformational Constraints : Constraining the conformation of the ethylamine (B1201723) side chain through cyclization generally results in a significant decrease in affinity at 5-HT2A receptors compared to unconstrained analogs nih.gov.

Virtual docking studies with 5-HT2A receptor models suggest that the N-benzyl moiety of some potent agonists may interact with specific amino acid residues like Phe339, while the phenethylamine portion interacts with Phe340 nih.gov.

Compound ClassStructural FeatureEffect on 5-HT2A Receptor AffinityReference
PhenethylaminesUnsubstitutedRelatively low affinity nih.gov
Phenethylamines2,5-Dimethoxy substitutionOptimal for high affinity nih.gov
Phenethylamines4-Alkoxy group extensionGenerally increased affinity frontiersin.org
N-Benzyl PhenethylaminesN-arylmethyl substitutionUp to 300-fold increase in affinity nih.gov
Constrained Phenethylamines1,2-heterocyclizationSubstantial decrease in affinity nih.gov

Trace amine-associated receptors (TAARs) are a family of G protein-coupled receptors that are activated by trace amines, a group that includes phenethylamine wikipedia.orgnih.gov. An important endogenous agonist for TAAR1 is 3-iodothyronamine (B1242423) (T1AM), which is a derivative of thyroid hormone (thyroxine, or T4) nih.gov. The activation of TAAR1 by T1AM has been shown to enhance the production of dopamine (B1211576) by increasing the phosphorylation of tyrosine hydroxylase nih.gov. Phenethylamine itself is a potent agonist of human TAAR1 wikipedia.org. In general, phenethylamines tend to bind more strongly to TAAR1 compared to their amphetamine analogs frontiersin.org. This interaction regulates monoamine neurotransmission and contributes to the central nervous system stimulant effects of these compounds wikipedia.org.

In Vitro and In Vivo Preclinical Efficacy Studies

Preclinical studies are essential for evaluating the therapeutic potential of new chemical entities. For derivatives related to this compound, these studies have spanned from receptor binding assays to animal models of disease.

In Vitro studies have been crucial in defining the structure-activity relationships of phenethylamine derivatives at serotonin receptors biomolther.orgnih.gov. Competition binding assays are used to determine the binding affinities (Ki values) of novel compounds against specific receptor subtypes, such as 5-HT2A, 5-HT2B, and 5-HT2C nih.gov. For example, studies have systematically evaluated how substitutions on the phenyl ring and the amine affect affinity, confirming that phenethylamines generally possess higher affinity for 5-HT2AR than tryptamines biomolther.orgnih.gov. Functional assays, such as those measuring phosphoinositide (PI) hydrolysis, confirm whether a compound acts as an agonist or antagonist and determine its potency and efficacy nih.govresearchgate.net.

In Vivo studies in animal models provide data on the physiological effects of these compounds. For guanidine derivatives that inhibit OXPHOS, preclinical cancer models have been employed to demonstrate their ability to suppress tumor growth googleapis.com. These studies may involve establishing tumor xenografts in immunocompromised mice and then administering the compound to measure changes in tumor volume compared to a control group nih.gov. For instance, the simultaneous injection of tumor cells and a therapeutic agent has been shown to inhibit tumor growth by as much as 50% in certain models nih.gov. Similarly, the psychomotor effects of phenethylamines have been evaluated using rodent models, such as open field tests and self-administration studies, to characterize their stimulant properties researchgate.net.

Summary of Preclinical Study Types and Findings
Study TypeModel/AssayKey FindingsReference
In VitroReceptor Binding Assays (e.g., [3H]-ketanserin)Determined specific affinities (Ki) of phenethylamine analogs for 5-HT receptor subtypes. nih.gov
In VitroPI Hydrolysis Functional AssaysConfirmed potent and highly efficacious agonism of N-benzyl phenethylamines at the 5-HT2A receptor. nih.govresearchgate.net
In VivoMouse Tumor Xenograft ModelsDemonstrated significant tumor growth suppression with OXPHOS-inhibiting guanidine derivatives. googleapis.comnih.gov
In VivoRodent Behavioral Models (Open Field Test)Characterized the psychobehavioral and stimulant properties of phenethylamines. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Molecular Features Governing Biological Efficacy

The biological activity of phenethylamines is intricately linked to their molecular structure. SAR studies on the broader class of phenethylamines provide a foundational understanding of the features likely to govern the efficacy of 4-phenoxyphenethylamine. Key determinants of activity include substitutions on the aromatic ring, modifications of the ethylamine (B1201723) side chain, and the nature of the terminal amino group.

For phenethylamine (B48288) analogues, the pattern of substitution on the phenyl ring is a critical factor. Studies on ligands for the human trace amine-associated receptor 1 (hTAAR1) have shown that substitutions at the 4-position (para-position) of the aromatic ring can significantly impact ligand efficacy. nih.gov The presence of bulky groups at this position can lead to ligands with low efficacy. nih.gov In this compound, the para-position is occupied by the phenoxy group, a relatively bulky substituent, which will significantly influence its interaction with receptor binding sites.

The ethylamine side chain is another crucial element. Alterations to this chain, such as α- or β-methylation, can affect metabolic stability and receptor affinity. Furthermore, modification of the primary amino group to a secondary or tertiary amine by N-alkylation is a common strategy in drug design. For instance, N-methylation of phenethylamines has been shown to result in partial agonists at the hTAAR1 receptor. nih.gov The N-benzyl substitution on some phenethylamines has been found to increase affinity and potency at the 5-HT2A receptor. mdpi.com

Table 1: Influence of Molecular Features on the Biological Activity of Phenethylamine Analogues This table is generated based on general findings for the phenethylamine class of compounds.

Molecular Feature Modification General Effect on Biological Efficacy
Aromatic Ring Substitution Substitution at the 4-position (para) Can significantly impact ligand efficacy; bulky groups may lead to lower efficacy. nih.gov
Ethylamine Side Chain α- or β-methylation Can affect metabolic stability and receptor affinity.
Amino Group N-alkylation (e.g., N-methylation) Can modulate agonist/antagonist profile, often leading to partial agonism. nih.gov
Amino Group N-benzylation Can increase affinity and potency at certain receptors (e.g., 5-HT2A). mdpi.com

Analysis of the Phenoxy Moiety's Contribution to Activity and Material Properties

The phenoxy group is not merely a passive bulky substituent; it is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in potent and selective drugs. Its contribution to the biological activity and material properties of this compound is multifaceted.

From a biological standpoint, the ether linkage in the phenoxy group introduces a degree of conformational flexibility, allowing the molecule to adopt various orientations within a receptor binding pocket. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions that can enhance binding affinity. The two phenyl rings of the diphenyl ether structure can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues in the receptor, further anchoring the ligand. The presence of the phenoxy group can also enhance selectivity for a particular receptor subtype and, in some cases, lead to a better toxicity profile.

Regarding material properties (SPR), the phenoxy moiety significantly influences the physicochemical characteristics of the molecule. The large, non-polar surface area of the two phenyl rings increases the lipophilicity of the compound, as indicated by its calculated LogP value. This property is crucial for its ability to cross biological membranes, including the blood-brain barrier. The rigidity of the aromatic rings can also influence the crystalline structure of the solid form of the compound, affecting properties such as melting point and solubility. The ether linkage, while flexible, also imparts a specific geometry that can favor certain packing arrangements in the solid state.

Stereochemical Considerations and Enantioselective Synthesis for SAR

While this compound itself is not chiral, substitution on the ethylamine side chain, for instance at the α- or β-carbon, would introduce a chiral center. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, for any chiral analogue of this compound, stereochemistry would be a critical consideration in SAR studies.

The enantioselective synthesis of such analogues would be essential to separately evaluate the activity of each enantiomer. While specific methods for this compound analogues are not widely reported, established strategies for the asymmetric synthesis of related phenethylamines and phenylisopropylamines could be adapted. One common approach involves the use of a chiral auxiliary. For example, a chiral amine like (R)- or (S)-1-phenylethylamine can be reacted with a suitable precursor to form diastereomers, which can then be separated and the auxiliary removed to yield the desired enantiomerically pure product. nih.gov Another method is the asymmetric reduction of a prochiral ketone or imine precursor using a chiral catalyst or reducing agent. For instance, the imine formed from a substituted phenylacetone (B166967) and an amine can be reduced asymmetrically. google.com Biocatalytic methods, using enzymes to perform stereoselective transformations, also represent a promising avenue for obtaining single enantiomers. nih.govrochester.edu

Investigating the stereoisomers of chiral this compound analogues would provide invaluable insight into the three-dimensional requirements of their target receptors, allowing for a more refined pharmacophore model and the design of more potent and selective compounds.

QSAR Modeling for Predictive Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For phenethylamines, QSAR studies have been employed to build predictive models for their activity at various receptors, such as adrenergic and trace amine receptors. nih.govnih.gov

The general approach to building a QSAR model for this compound analogues would involve several steps. First, a dataset of analogues with their measured biological activities (e.g., binding affinities or functional potencies) would be compiled. Next, a variety of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecule's structure, such as:

Electronic properties: Dipole moment, partial charges, and orbital energies.

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobic properties: LogP (lipophilicity).

Topological properties: Descriptors that describe the connectivity of atoms in the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), a mathematical equation is derived that relates the descriptors to the biological activity. nih.gov For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to analyze the steric and electrostatic fields around the molecules, providing a three-dimensional map of where bulky or charged groups increase or decrease activity. nih.gov In a CoMFA study of phenethylamine analogues at the hTAAR1 receptor, the steric field contribution to the model was 61%, with the remaining 39% contributed by the electrostatic field, highlighting the importance of both shape and electronic properties. nih.gov

Once a statistically robust and validated QSAR model is developed, it can be used for the virtual screening of new, yet-to-be-synthesized analogues of this compound. This predictive capability allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have the desired biological activity, thereby saving time and resources in the drug discovery process.

Table 2: Key Descriptors in QSAR Modeling of Phenethylamine Analogues This table is generated based on general findings for the phenethylamine class of compounds.

Descriptor Type Example Descriptors Relevance to Predictive Modeling
Electronic Dipole moment, Partial atomic charges Describes the electrostatic interactions between the ligand and the receptor. nih.gov
Steric Molecular volume, Surface area Defines the size and shape requirements of the binding pocket. nih.gov
Hydrophobicity LogP Models the ability of the compound to cross cell membranes and engage in hydrophobic interactions. nih.gov
3D-MoRSE 3D Molecule Representation of Structures based on a GEtaway approach Encodes 3D structural information and is crucial for regulating properties like logP. nih.gov

Computational Chemistry and Molecular Modeling for 4 Phenoxyphenethylamine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interaction between a ligand, such as 4-phenoxyphenethylamine, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode(s) of a ligand and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. A scoring function is then used to evaluate each pose, estimating the binding free energy. These scoring functions typically account for various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.

In the context of this compound, molecular docking simulations can be instrumental in identifying potential biological targets and elucidating the key amino acid residues involved in the binding interaction. For instance, docking studies could reveal whether the phenoxy group or the phenethylamine (B48288) moiety plays a more critical role in target recognition. The results can guide the design of analogs with improved binding affinity and selectivity.

Hypothetical Docking Results of this compound Analogs against a Target Protein

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
This compound-8.5Tyr123, Phe256, Asp100π-π stacking, Hydrophobic, Hydrogen bond
4-(4-Chlorophenoxy)phenethylamine-9.2Tyr123, Phe256, Asp100, Ser124π-π stacking, Halogen bond, Hydrophobic, Hydrogen bond
4-(4-Methoxyphenoxy)phenethylamine-8.9Tyr123, Phe256, Asp100, Gln150π-π stacking, Hydrophobic, Hydrogen bond
3-Phenoxyphenethylamine-7.8Tyr123, Leu250, Asp100Hydrophobic, Hydrogen bond

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, properties, and reactivity of molecules. researchgate.netarxiv.orgnih.gov DFT calculations can provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

For this compound, DFT can be employed to calculate a range of electronic properties. researchgate.net The molecular electrostatic potential (MEP) map, for example, can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are crucial for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate atomic charges, bond orders, and vibrational frequencies, which can be correlated with experimental spectroscopic data. These calculations provide a fundamental understanding of the molecule's intrinsic properties, which can inform the design of derivatives with altered electronic characteristics and, consequently, modified biological activity.

Calculated Electronic Properties of this compound using DFT

PropertyCalculated ValueInterpretation
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.4 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment1.5 DMeasure of the overall polarity of the molecule.
Molecular Electrostatic Potential (MEP)Negative potential around the oxygen and nitrogen atomsIndicates regions susceptible to electrophilic attack.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govnih.govuni-halle.de By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of molecules, including their conformational changes and interactions with their environment, such as a solvent or a biological membrane. nih.govchemrxiv.org

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, allowing it to adopt a wide range of conformations. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. chemrxiv.org This information is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a target protein. nih.gov

When a ligand-target complex, identified through docking, is subjected to MD simulations, the stability of the binding pose can be assessed. These simulations can reveal how the ligand and protein adapt to each other's presence and whether key interactions are maintained over time. This provides a more dynamic and realistic view of the binding event than the static picture provided by molecular docking alone. mdpi.com

De Novo Design and Virtual Screening of this compound Libraries

De novo design and virtual screening are computational strategies used to identify and design new drug candidates. nih.govijbiotech.com De novo design algorithms build novel molecular structures from scratch, piece by piece, within the constraints of a target's binding site. Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. enamine.netnih.gov

Starting with the this compound scaffold, de novo design tools could be used to generate novel derivatives with potentially improved binding affinities or other desirable properties. These tools can explore a vast chemical space by adding, removing, or modifying functional groups to optimize interactions with the target.

Virtual screening can be employed to search through large compound databases for molecules that are structurally similar to this compound or that are predicted to bind to the same target. ijbiotech.comenamine.net This is a cost-effective way to identify new lead compounds for further experimental testing. By creating a focused library of this compound analogs and screening them virtually against a panel of targets, researchers can prioritize the synthesis and testing of the most promising candidates, accelerating the drug discovery process.

Analytical Methodologies for 4 Phenoxyphenethylamine and Its Derivatives in Research

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 4-Phenoxyphenethylamine, enabling its separation from complex mixtures prior to detection and quantification. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of phenethylamines. The method's adaptability allows for the analysis of a wide range of derivatives under various conditions. For instance, enantioselective HPLC methods can be developed using chiral stationary phases to separate stereoisomers. nih.gov A protein-based chiral stationary phase with cellobiohydrolase (CBH) has been successfully used for the enantioseparation of related compounds. nih.gov

Effective separation is often achieved using reversed-phase columns, such as C18, with a mobile phase typically consisting of an aqueous component and an organic modifier like acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov Precolumn derivatization is another strategy employed in HPLC to enhance the detection of amines. Reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to create stable derivatives with strong UV absorption or fluorescence, improving sensitivity and retention. thermofisher.com

Table 1: Example HPLC Conditions for Phenethylamine (B48288) Analysis

Parameter Condition Source
Column Kinetex C18 (50 × 2.1 mm, 2.6 µm) nih.gov
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile nih.gov
Flow Rate 0.3 mL/min nih.gov
Gradient Linear gradient from 10% to 90% B over 6 minutes nih.gov

| Derivatization | Precolumn with reagents like OPA or FMOC-Cl for enhanced detection | thermofisher.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for many phenethylamine derivatives. sums.ac.ir Due to the polar nature of the amine group, derivatization is often necessary to improve chromatographic behavior, reduce peak tailing, and enhance thermal stability. researchgate.net

Common derivatizing agents include acylating reagents such as trifluoroacetic anhydride (B1165640) (TFA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA). researchgate.netnih.gov These reagents form perfluoroacyl derivatives that are more volatile and produce unique fragment ions in mass spectrometry, aiding in structural identification. nih.gov The choice of GC column is critical for achieving adequate separation. Non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., Rtx-1), are often effective for resolving acylated phenethylamine derivatives. researchgate.netnih.gov

Table 2: Typical GC Parameters for Phenethylamine Derivative Analysis

Parameter Condition Source
Column Dimethylpolysiloxane stationary phase (e.g., Rtx-1) researchgate.netnih.gov
Derivatization Required for primary and secondary amines using agents like PFPA or acetate derivatives nih.govumich.edu
Sample Preparation Liquid-liquid extraction followed by derivatization umich.edu

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | researchgate.net |

Mass Spectrometric Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, providing high sensitivity and selectivity. When coupled with a chromatographic separation technique, it allows for both quantification and structural confirmation of the target analyte and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying phenethylamines in various samples. fda.gov.tw This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. Quantification is typically performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. researchgate.netnih.gov

The development of LC-MS/MS (B15284909) methods involves optimizing chromatographic conditions to achieve good separation and signal-to-noise ratios. nih.gov Sample preparation, often involving solid-phase extraction (SPE) or a simple "dilute-and-shoot" approach, is crucial for removing matrix interferences and concentrating the analyte. nih.govnih.gov The method can be validated according to international guidelines to ensure reliability, assessing parameters such as selectivity, linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. nih.gov

Table 3: LC-MS/MS Method Parameters for Screening Phenethylamines

Parameter Condition Source
Chromatography UHPLC or UPLC system rsc.orgresearchgate.net
Column Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm, 1.7 µm) fda.gov.twnih.gov
Mobile Phase A: 0.1% formic acid with 5 mM ammonium acetate in waterB: 0.1% formic acid in methanol fda.gov.twnih.gov
Ionization Mode Electrospray Ionization (ESI), positive mode mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

| LOD/LOQ | Can achieve levels as low as 0.5 ng/mL (LOD) and 1.0 ng/mL (LOQ) | fda.gov.twnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the identification of phenethylamines. mdpi.com The electron ionization (EI) mass spectra of phenethylamines often show characteristic fragmentation patterns that are useful for identification. nih.govmdpi.com The primary fragmentation pathway typically involves cleavage of the Cα-Cβ bond, leading to the formation of a stable iminium ion. mdpi.com

For this compound, the NIST Mass Spectrometry Data Center provides reference mass spectral data obtained by GC-MS. nih.gov As with GC analysis, derivatization is frequently employed to improve the chromatographic properties of the analytes and to generate fragments that can help distinguish between isomers. nih.govumich.edu GC-MS methods have been developed for a wide range of designer phenethylamines, demonstrating the technique's broad applicability in forensic and toxicological analysis. umich.edu

Table 4: GC-MS Fragmentation Data for Phenethylamine Derivatives

Compound Class Key Fragmentation Characteristic m/z of Fragments Source
Phenethylamines (general) Cleavage of the Cβ-Cα bond Varies with substitution mdpi.com
3,4-MDMA (for comparison) Major fragment ions after EI m/z 58, 135/136 nih.gov

| Acylated Derivatives | Unique fragments allowing specific side chain identification | Varies with derivative | nih.gov |

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR)

While chromatographic and mass spectrometric methods are excellent for separation and detection, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used to determine the precise arrangement of atoms and confirm the identity of a synthesized compound. researchgate.net For example, NMR has been used to confirm the structure of N,α-DEPEA found in dietary supplements. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov This reference spectrum shows characteristic absorption bands corresponding to the vibrations of its specific functional groups, such as the N-H bonds of the amine and the C-O-C ether linkage, providing a molecular fingerprint for identification.

Table 5: Spectroscopic Data for this compound

Technique Type of Information Provided Available Data Source
¹³C NMR Information on the carbon skeleton of the molecule. PubChem nih.gov
GC-MS Provides mass-to-charge ratio and fragmentation patterns. PubChem, NIST nih.gov

| IR Spectroscopy | Identifies functional groups through vibrational frequencies. | NIST Chemistry WebBook, PubChem nih.govnist.gov |

Validation of Analytical Procedures for Research Applications

A crucial first step in the validation process is to establish the specificity and selectivity of the method. This ensures that the analytical signal is attributable solely to this compound, without interference from other components in the sample matrix, such as impurities, degradation products, or other related substances. For chromatographic methods, this is typically achieved by comparing the chromatograms of a blank sample, a sample spiked with this compound, and a sample containing potential interfering compounds. The retention time of the analyte should be unique, and the peak should be pure, which can be confirmed using techniques like peak purity analysis with a photodiode array (PDA) detector in HPLC.

Linearity is another fundamental parameter, demonstrating that the method's response is directly proportional to the concentration of this compound over a specific range. To determine linearity, a series of calibration standards at different concentrations are prepared and analyzed. The results are then plotted as signal versus concentration, and a linear regression analysis is performed. A high correlation coefficient (typically R² > 0.99) is indicative of a strong linear relationship. The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be linear, accurate, and precise.

The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of the method. The LOD is the lowest concentration of this compound that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with a defined level of accuracy and precision. These values are often determined based on the signal-to-noise ratio of the analytical response, typically 3:1 for LOD and 10:1 for LOQ.

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of this compound is added to a blank matrix, and the percentage of the analyte recovered by the method is calculated. Precision is a measure of the method's reproducibility and is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision), which assesses the variability of results obtained by the same analyst on the same day with the same equipment, and intermediate precision (inter-day precision), which examines the variability between different days, analysts, or equipment.

Finally, the robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, or flow rate. This provides an indication of the method's reliability during routine use.

The following data tables, derived from research on structurally related phenethylamine derivatives, illustrate the typical results obtained during the validation of analytical methods for this class of compounds. It is important to reiterate that these are examples, as specific validation data for this compound was not found in the reviewed literature.

Table 1: Illustrative Linearity and Sensitivity Data for a Hypothetical HPLC-UV Method for this compound

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Table 2: Illustrative Accuracy and Precision Data for a Hypothetical LC-MS/MS Method for this compound

Emerging Research Directions and Future Translational Prospects

Rational Design of Next-Generation Functional Materials

The principles of rational design, which involve the premeditated design of molecules to achieve specific functions, are being applied to create novel polymers and materials. nih.govresearchgate.netrsc.org The 4-Phenoxyphenethylamine scaffold is a candidate for incorporation into advanced functional polymers. The phenethylamine (B48288) core can be modified to create monomers that, through processes like topochemical polymerization, can form crystalline polymers with highly ordered structures. nih.govresearchgate.net

The phenoxy and amine groups within the molecule offer sites for chemical modification, allowing for the tuning of properties such as thermal stability, conductivity, and optical characteristics. rsc.orgntu.edu.tw For example, by incorporating this scaffold into metal-organic frameworks (MOFs), it may be possible to create new porous materials with tailored gas storage or catalytic capabilities. umich.edu The ability to rationally design and synthesize polymers with predictable structures and properties is a significant area of materials science. nih.gov

Table 1: Potential Applications of this compound in Functional Materials

Material ClassRelevant Structural FeaturePotential FunctionDesign Principle
Conductive PolymersAromatic Rings (Phenoxy, Phenyl)Charge transport for electronicsIncorporation into a conjugated polymer backbone.
Metal-Organic Frameworks (MOFs)Amine group for metal coordinationGas storage, catalysisUse as an organic linker with metal hubs. umich.edu
High-Performance ResinsEther linkage in phenoxy groupThermal stability and chemical resistancePolymerization into cross-linked networks.
Optoelectronic MaterialsEntire ScaffoldLight emission or absorptionModification to tune the electronic band gap. ntu.edu.tw

Development of Advanced Therapeutic Agents in Oncology and Neuropharmacology

The phenethylamine skeleton is a well-established pharmacophore found in numerous neuroactive compounds and other therapeutic agents. mdpi.comresearchgate.net Likewise, the phenoxy group is recognized as a privileged moiety in drug design, often contributing to target binding, selectivity, and favorable pharmacokinetic properties. mdpi.comnih.gov The combination of these two features in this compound makes its derivatives intriguing candidates for drug discovery programs, particularly in oncology and neuropharmacology.

Oncology: Recent studies have highlighted the anticancer potential of various substituted phenethylamine derivatives. For instance, certain phenethylamine-based ureas and β-lactams have demonstrated significant cytotoxicity against cancer cell lines, including HeLa (cervical cancer) and A549 (lung carcinoma). iaea.orgnih.gov Research on α-phenethylamine ferrocenecarboxylic acid co-crystals has shown that these compounds can induce apoptosis in cancer cells. nih.gov The exploration of this compound derivatives could yield novel compounds that interfere with cancer cell signaling pathways or proliferation. The phenoxy group can enhance hydrophobic interactions with protein targets, potentially increasing the potency and selectivity of these agents. nih.gov

Neuropharmacology: The phenethylamine core is structurally related to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), as well as to a wide range of psychoactive substances. mdpi.comnih.govconsensus.app Derivatives of phenethylamine are known to interact with monoamine transporters, such as the dopamine transporter (DAT), and various receptors in the central nervous system. nih.govkoreascience.krbiomolther.org The reinforcing and psychostimulant effects of many phenethylamine analogs are linked to their action on these systems. nih.govnih.govresearchgate.net The addition of a phenoxy group can modulate the affinity and selectivity of the molecule for specific neural targets, such as serotonin (B10506) or dopamine receptors, potentially leading to the development of novel antidepressants, anxiolytics, or treatments for neurodegenerative disorders. nih.gov

Table 2: Research Findings on Related Phenethylamine Derivatives in Therapeutics

Derivative ClassTherapeutic AreaObserved ActivityReference
Phenethylamine-based ureasOncologyCytotoxicity against HeLa and A549 cancer cell lines. iaea.org iaea.org
α-phenethylamine ferrocenecarboxylic acidOncologyInduction of apoptosis in SW480 and MDA-MB-231 cancer cells. nih.gov nih.gov
Substituted phenethylamine β-lactamsOncologyAnticancer activity against colorectal cancer (Caco-2) cells. nih.gov nih.govresearchgate.net
β-methylphenethylamine (BMPEA)NeuropharmacologyActs as a substrate at the norepinephrine transporter. nih.gov nih.gov
Various β-PEA derivativesNeuropharmacologyInhibition of dopamine reuptake via the dopamine transporter (DAT). nih.govkoreascience.kr nih.govkoreascience.kr

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

To fully understand the biological effects of this compound and its derivatives, future research will likely employ multi-omics strategies. nih.gov This approach integrates data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive view of a compound's mechanism of action. researchgate.netmdpi.com For a novel compound, a multi-omics analysis can identify its molecular targets, reveal affected biological pathways, and uncover potential biomarkers of its activity. nih.govnih.govfrontlinegenomics.com

For example, treating a relevant cell model (e.g., neuronal cells or cancer cells) with this compound and subsequently performing multi-omics analysis could:

Transcriptomics (RNA-seq): Identify genes whose expression is upregulated or downregulated, pointing to the signaling pathways the compound modulates.

Proteomics: Reveal changes in protein levels and post-translational modifications, confirming the functional consequences of altered gene expression. researchgate.net

Metabolomics: Detect changes in the cellular metabolic profile, providing insights into the compound's effects on cellular energy and biosynthesis pathways.

This integrated data can help construct a detailed picture of the compound's cellular impact, accelerating the identification of its therapeutic potential and possible off-target effects. mdpi.com

Table 3: Hypothetical Multi-Omics Workflow for this compound

Omics LayerTechniquePotential Data OutputBiological Insight
GenomicsDNA SequencingIdentification of genetic variants influencing response.Pharmacogenomic markers.
TranscriptomicsRNA-SequencingDifferentially expressed genes and pathways.Mechanism of action, target pathways.
ProteomicsMass SpectrometryChanges in protein abundance and modifications.Functional validation of transcriptomic data, target engagement.
MetabolomicsNMR/Mass SpectrometryAlterations in endogenous metabolite levels.Impact on cellular metabolism and bioenergetics.

Challenges and Opportunities in Translating Research Findings

Translating promising basic research on a compound like this compound into a viable material or therapeutic product is a complex process fraught with challenges. escientificpublishers.com Key hurdles include the predictability of preclinical models, navigating complex regulatory landscapes, and the high costs associated with development. escientificpublishers.comdrugdiscoverynews.comfrontiersin.org For therapeutic applications, patient recruitment for clinical trials and the selection of appropriate clinical endpoints are significant obstacles. escientificpublishers.com

However, these challenges are matched by significant opportunities. The development of a novel functional material from this scaffold could lead to breakthroughs in electronics or catalysis. In medicine, overcoming the translational barriers could result in a new class of drugs for oncology or neurological disorders where significant unmet needs remain. frontiersin.org Strategies to mitigate these challenges include the use of more sophisticated preclinical models (e.g., organoids), the application of biomarkers identified through multi-omics to stratify patient populations, and forming strategic collaborations between academic researchers and industry partners to navigate the development pipeline.

Q & A

Q. What documentation is required for studies involving this compound in animal models?

  • Methodological Answer : Submit protocols to institutional animal care committees (IACUC), including:
  • Dose justification (MTD from acute toxicity studies).
  • Behavioral endpoints (e.g., locomotor activity, rotarod performance).
  • Euthanasia criteria (e.g., >20% weight loss). Reference OECD Test Guidelines 420/423 for acute oral toxicity .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenoxyphenethylamine
Reactant of Route 2
Reactant of Route 2
4-Phenoxyphenethylamine

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